(3Z)-3-[(3-cyclopentyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylidene]-6-methylquinolin-2-one
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Overview
Description
(3Z)-3-[(3-cyclopentyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylidene]-6-methylquinolin-2-one is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(3-cyclopentyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylidene]-6-methylquinolin-2-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via a Grignard reaction or other alkylation methods.
Quinoline Core Construction: The quinoline core can be constructed through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Final Coupling Reaction: The final step involves coupling the thiazole derivative with the quinoline derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the quinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
In biological research, the compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, such as cancer, infections, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3Z)-3-[(3-cyclopentyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylidene]-6-methylquinolin-2-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.
Signal Transduction Interference: The compound may interfere with cellular signaling pathways, affecting processes such as cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-[(3-cyclopentyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylidene]-6-methylquinolin-2-one: shares similarities with other quinoline derivatives and thiazole-containing compounds.
Uniqueness
- The unique combination of a quinoline core with a thiazole ring and a cyclopentyl group sets this compound apart from others. This structural uniqueness may confer specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
(3Z)-3-[(3-cyclopentyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylidene]-6-methylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-11-6-7-15-12(8-11)9-13(17(22)20-15)10-16-18(23)21(19(24)25-16)14-4-2-3-5-14/h6-10,14,23H,2-5H2,1H3/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWGFDFMSMEZQD-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC3=C(N(C(=S)S3)C4CCCC4)O)C(=O)N=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C/C(=C/C3=C(N(C(=S)S3)C4CCCC4)O)/C(=O)N=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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